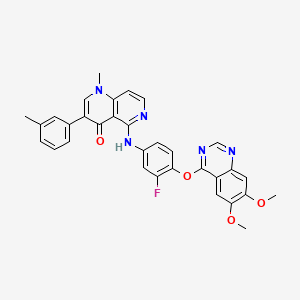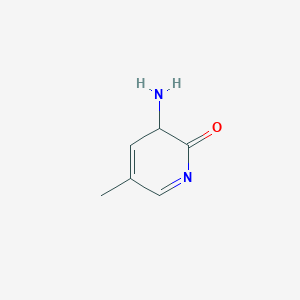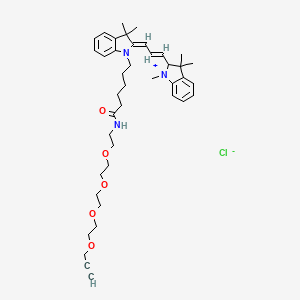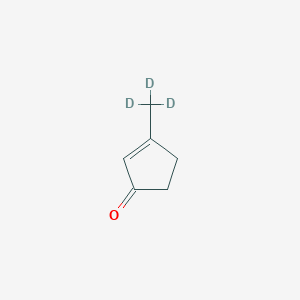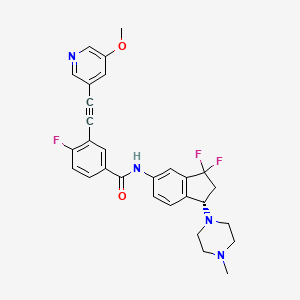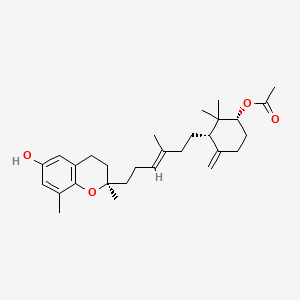
Litchinol B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Litchinol B is a naturally occurring compound isolated from the roots of the plant Litchi chinensis, which belongs to the Sapindaceae family . It is classified as a phenolic compound and is known for its biological activity, particularly as a non-competitive inhibitor of the enzyme tyrosinase . The molecular formula of this compound is C₂₉H₄₂O₄, and it has a molecular weight of 454.64 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Litchinol B involves several steps, starting from the extraction of the roots of Litchi chinensis. The roots are subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract. This extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The roots of Litchi chinensis are harvested and processed in bulk. Solvent extraction is performed in large extraction tanks, and the crude extract is subjected to industrial-scale chromatography for purification. The final product is then dried and packaged for distribution .
化学反応の分析
Types of Reactions
Litchinol B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced phenolic compounds.
Substitution: Brominated or nitrated derivatives of this compound.
科学的研究の応用
Litchinol B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study phenolic reactions and enzyme inhibition.
Biology: Investigated for its role in inhibiting tyrosinase, an enzyme involved in melanin production.
Medicine: Explored for its potential use in treating hyperpigmentation disorders and as an antioxidant.
Industry: Utilized in the development of skin-whitening agents and cosmetic products
作用機序
Litchinol B exerts its effects primarily through the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis pathway. It acts as a non-competitive inhibitor, binding to the enzyme at a site distinct from the active site. This binding alters the enzyme’s conformation, reducing its activity and thereby decreasing melanin production . The inhibition constant (Kᵢ) for this compound is 5.70 μM .
類似化合物との比較
Litchinol B is unique compared to other tyrosinase inhibitors due to its non-competitive inhibition mechanism. Similar compounds include:
Kojic Acid: A competitive inhibitor of tyrosinase, commonly used in skin-whitening products.
Arbutin: Another competitive inhibitor that is also used for its skin-lightening properties.
Hydroquinone: A potent inhibitor of melanin synthesis but with a different mechanism of action.
This compound stands out due to its natural origin and specific inhibition mechanism, making it a valuable compound for research and industrial applications .
特性
分子式 |
C29H42O4 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
[(1R,3S)-3-[(E)-6-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-3-methylhex-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate |
InChI |
InChI=1S/C29H42O4/c1-19(10-12-25-20(2)11-13-26(28(25,5)6)32-22(4)30)9-8-15-29(7)16-14-23-18-24(31)17-21(3)27(23)33-29/h9,17-18,25-26,31H,2,8,10-16H2,1,3-7H3/b19-9+/t25-,26+,29+/m0/s1 |
InChIキー |
VFXYUSYDBLQNKJ-XXQNOWRISA-N |
異性体SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC[C@H]3C(=C)CC[C@H](C3(C)C)OC(=O)C)O |
正規SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC3C(=C)CCC(C3(C)C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


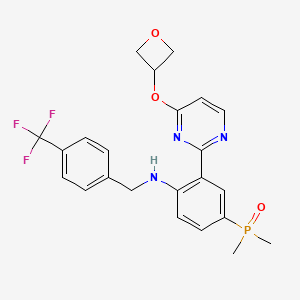
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
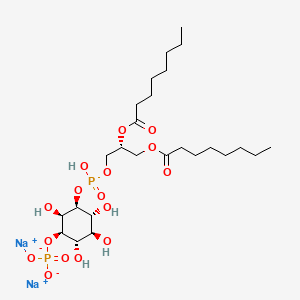
![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
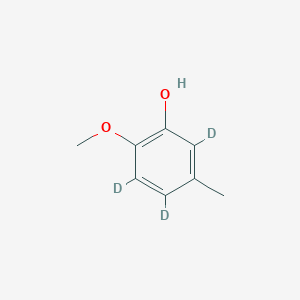
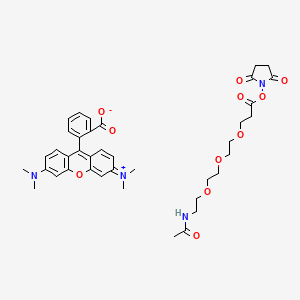
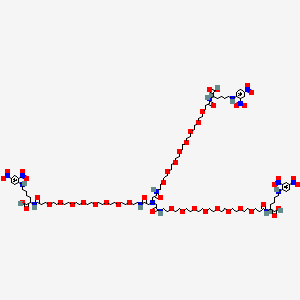
![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
